214852-39-8
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Overview
Description
Fmoc-D-aspartic acid beta-2-phenylisopropyl ester, identified by the Chemical Abstracts Service number 214852-39-8, is a derivative of aspartic acid. This compound is primarily used in the field of proteomics research. It has a molecular formula of C28H27NO6 and a molecular weight of 473.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid beta-2-phenylisopropyl ester typically involves the protection of the amino group of D-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The beta-carboxyl group is esterified with 2-phenylisopropanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Fmoc-D-aspartic acid beta-2-phenylisopropyl ester can undergo oxidation reactions, particularly at the phenylisopropyl group.
Reduction: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Free amino acids or their derivatives.
Scientific Research Applications
Fmoc-D-aspartic acid beta-2-phenylisopropyl ester is widely used in scientific research, particularly in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of D-aspartic acid residues into peptides. This compound is also used in the study of protein-protein interactions and the development of peptide-based drugs .
Mechanism of Action
The mechanism of action of Fmoc-D-aspartic acid beta-2-phenylisopropyl ester involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The phenylisopropyl ester group provides steric hindrance, influencing the conformation and reactivity of the peptide.
Comparison with Similar Compounds
- Fmoc-D-aspartic acid alpha-2-phenylisopropyl ester
- Fmoc-L-aspartic acid beta-2-phenylisopropyl ester
- Boc-D-aspartic acid beta-2-phenylisopropyl ester
Comparison: Fmoc-D-aspartic acid beta-2-phenylisopropyl ester is unique due to its specific stereochemistry and protective groups. Compared to its alpha isomer, the beta isomer provides different steric and electronic properties, affecting the overall reactivity and conformation of the synthesized peptides. The use of Fmoc protection is preferred over Boc protection in certain synthetic routes due to its ease of removal under mild conditions .
Properties
CAS No. |
214852-39-8 |
---|---|
Molecular Formula |
C28H27NO6 |
Molecular Weight |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChI Key |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
Origin of Product |
United States |
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